3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid
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Overview
Description
3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid is a synthetic organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol This compound is characterized by its thiophene ring, which is substituted with a carboxylic acid group, a methyl group, and a phenoxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methyl Group: The methyl group is introduced via an alkylation reaction using a suitable methylating agent.
Attachment of the Phenoxyacetamido Group: The phenoxyacetamido group is attached through an amide bond formation reaction, typically involving phenoxyacetic acid and an amine derivative of the thiophene ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetamido group may facilitate binding to these targets, leading to modulation of their activity. The thiophene ring and carboxylic acid group contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophene-2-carboxylic acid: Lacks the phenoxyacetamido group, resulting in different chemical properties and reactivity.
5-Phenoxyacetamido-2-thiophenecarboxylic acid: Lacks the methyl group, which may affect its biological activity and binding affinity.
2-Phenoxyacetamido-3-methylthiophene: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl group, phenoxyacetamido group, and carboxylic acid group on the thiophene ring makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-7-12(20-13(9)14(17)18)15-11(16)8-19-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFQTLPZZODVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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